ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chloro and Hydroxyimino Groups: Chlorination can be performed using reagents like thionyl chloride, while the hydroxyimino group can be introduced via oximation reactions using hydroxylamine derivatives.
Amidation and Esterification: The pentanoylamino group is introduced through amidation reactions, and the ethyl ester is formed via esterification using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate has several research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, potentially affecting replication and transcription processes.
Comparison with Similar Compounds
Ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives:
Ethyl 7-chloro-4-hydroxy-6-methoxy-3-quinolinecarboxylate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Benzothiophene-2-carboxylate Derivatives: These compounds share the benzothiophene core but differ in their substituents, affecting their reactivity and applications.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
ethyl 7-chloro-6-[(E)-hydroxyiminomethyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-3-5-6-12(21)20-16-13(17(22)24-4-2)11-8-7-10(9-19-23)14(18)15(11)25-16/h9,23H,3-8H2,1-2H3,(H,20,21)/b19-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPRVSMLYGFSI-DJKKODMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)C(=C(CC2)C=NO)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)NC1=C(C2=C(S1)C(=C(CC2)/C=N/O)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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